molecular formula C6H15ClO3Si B1582504 Triethoxychlorosilane CAS No. 4667-99-6

Triethoxychlorosilane

Cat. No. B1582504
Key on ui cas rn: 4667-99-6
M. Wt: 198.72 g/mol
InChI Key: JEZFASCUIZYYEV-UHFFFAOYSA-N
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Patent
US08658568B2

Procedure details

Chlorotriethoxysilane (2.0 mL, 10 mmol, 1.0 equiv) was added to a stirred solution of 0.5M ethynylmagnesium bromide (20 mL, 10 mmol, 1.0 equiv) in tetrahydrofuran (10 mL) at −78° C. The resulting heterogeneous light brown mixture was immediately warmed to 23° C. and stirred for 1 h. The resulting homogeneous light brown solution was heated to 50° C. and stirred for 4 h. The cooled reaction mixture was concentrated under vacuum. The resulting tan powder was slurried in hexane (50 mL), vacuum filtered, and rinsed with additional hexane (3×25 mL). The filtrates were dried over magnesium sulfate, gravity filtered, and concentrated under vacuum to provide the title compound as a pale yellow oil (1.5 g, 80% yield): IR (thin film) 3252 (w), 2976 (s), 2929 (m), 2913 (w), 2890 (m), 2046 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 3.90 (q, J=7 Hz, 6H), 2.35 (s, 1H), 1.23 (t, J=7 Hz, 9H).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].[C:12]([Mg]Br)#[CH:13]>O1CCCC1>[CH2:4]([O:3][Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[C:12]#[CH:13])[CH3:5]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl[Si](OCC)(OCC)OCC
Name
ethynylmagnesium bromide
Quantity
20 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting homogeneous light brown solution was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
rinsed with additional hexane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrates were dried over magnesium sulfate, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)O[Si](C#C)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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